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Compound of Interest

Compound Name: ADR 851 free base

Cat. No.: B1665029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of ADR 851 was discontinued, and as a result, publicly available

safety and toxicity data is limited. This document summarizes the available preclinical

information. No comprehensive toxicology studies, such as LD50, NOAEL, or chronic toxicity

assessments, were found in the public domain.

Introduction
ADR 851 is a novel compound that was under investigation for its antiemetic properties. It

functions as a dual antagonist, targeting both the 5-hydroxytryptamine-3 (5-HT3) and dopamine

D2 receptors.[1][2] Developed initially by Pfizer, its progression was halted, and it is now

primarily used as an experimental compound in research settings.[1][3][4] This guide provides

a technical summary of the available preclinical data on ADR 851 free base, with a focus on its

pharmacology and the limited in-vivo data from analgesic studies.

Quantitative Data Summary
The publicly available quantitative data for ADR 851 is sparse and primarily derived from a

single preclinical study investigating its analgesic effects in rats.[4]
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Parameter Isomer
Dose
(mg/kg,
s.c.)

Analgesic
Effect
(Formalin
Test)

Analgesic
Effect
(Thermal/M
echanical
Tests)

Reference

Efficacy ADR-851S 1 Significant Not analgesic [1][5]

Efficacy ADR-851R 3 and 10 Significant Not analgesic [1][5]

Experimental Protocols
The most detailed experimental methodology available for ADR 851 comes from a study on its

analgesic properties in rats.[1][5]

Title: Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851

and ADR-882 in rats.[5]

Objective: To examine the analgesic effects of the S and R isomers of ADR 851 against acute

thermal, mechanical, and formalin-induced inflammatory pain in rats.[1][5]

Animal Model:

Species: Rat (specific strain not detailed in available abstracts)[1][5]

Drug Administration:

Compound: S and R isomers of ADR 851[1][5]

Doses: 0.1, 1, 3, and 10 mg/kg[1][5]

Route of Administration: Subcutaneous (s.c.)[1][5]

Experimental Assays:

Thermal Pain Model: The specific methodology (e.g., hot plate, tail-flick) is not described in

the available abstracts.
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Mechanical Pain Model: The specific methodology (e.g., von Frey filaments, Randall-Selitto

test) is not described in the available abstracts.

Inflammatory Pain Model (Formalin Test): This test involves the subcutaneous injection of a

dilute formalin solution into the paw of the rat, which induces a biphasic pain response (an

early neurogenic phase and a later inflammatory phase). The analgesic effect of ADR 851

was assessed by observing the animal's pain behaviors (e.g., flinching, licking of the injected

paw).

Bioanalytical Methods: A sensitive and specific bioanalytical method for the quantitation of ADR

851 in plasma and urine has been developed and validated. This method utilizes solid-phase

extraction on cyanopropyl bonded-phase columns followed by isocratic reversed-phase high-

performance liquid chromatography (HPLC) with fluorescence detection.[1][6]

Signaling Pathways
ADR 851's pharmacological activity is attributed to its antagonism of 5-HT3 and dopamine D2

receptors.

5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel.[7] Antagonism by ADR 851 blocks the

binding of serotonin, thereby preventing the opening of the channel and the subsequent influx

of cations (primarily Na+, K+, and Ca2+).[7] This action inhibits neuronal depolarization and

excitation in both the central and peripheral nervous systems.[7]
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Figure 1: Mechanism of ADR 851 at the 5-HT3 receptor.

Dopamine D2 Receptor Antagonism
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to

Gi/o proteins.[8] Antagonism by ADR 851 blocks the binding of dopamine, which prevents the

inhibition of adenylyl cyclase. This leads to a modulation of intracellular cyclic AMP (cAMP)

levels and downstream signaling cascades, including protein kinase A (PKA) activity. D2

receptor signaling also involves the regulation of ion channels, such as K+ and Ca2+ channels.

[9]
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Figure 2: Mechanism of ADR 851 at the Dopamine D2 receptor.

Conclusion
ADR 851 free base is a dual 5-HT3 and D2 receptor antagonist whose development was

discontinued. The available public data is primarily pharmacological, with a notable lack of

comprehensive safety and toxicity studies. The only in-vivo data comes from a preclinical

analgesic study in rats, which demonstrated efficacy for its isomers in a model of inflammatory

pain. Researchers and drug development professionals should be aware of this significant data

gap when considering the use of ADR 851 in experimental settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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